molecular formula C12H26N2O B13303288 (2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine

(2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine

Cat. No.: B13303288
M. Wt: 214.35 g/mol
InChI Key: WHTGGJOEBBVVKH-UHFFFAOYSA-N
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Description

(2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine (CAS: 1247689-95-7) is a tertiary amine with the molecular formula C₁₂H₂₆N₂O and a molecular weight of 214.35 g/mol . Its structure comprises two distinct moieties:

  • 3-(Morpholin-4-yl)propyl group: A polar substituent containing a morpholine ring, which introduces hydrogen-bonding capacity and modulates solubility.

This compound is structurally tailored for applications in medicinal chemistry, where the morpholine ring often improves bioavailability, and the neopentyl group may enhance lipophilicity and membrane permeability .

Properties

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

2,2-dimethyl-N-(3-morpholin-4-ylpropyl)propan-1-amine

InChI

InChI=1S/C12H26N2O/c1-12(2,3)11-13-5-4-6-14-7-9-15-10-8-14/h13H,4-11H2,1-3H3

InChI Key

WHTGGJOEBBVVKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCCCN1CCOCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine typically involves the reaction of 3-(morpholin-4-yl)propylamine with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Alkylation Reactions

The secondary amine undergoes alkylation with electrophilic reagents. For example, reactions with alkyl halides or activated alkenes proceed via nucleophilic attack of the amine.

ReagentConditionsProductYieldSource
Methyl iodideMethanol, reflux, 2hQuaternary ammonium saltNot isolated (used in situ)
IR-780 cyanine dyeAnhydrous MeCN, 60°C, N₂Red fluorescent conjugate14.3%

Key features:

  • Steric hindrance from the 2,2-dimethylpropyl group slows reaction kinetics compared to less hindered amines .

  • Reactions often require polar aprotic solvents (e.g., acetonitrile) and elevated temperatures .

Acylation and Carbamate Formation

The amine reacts with acyl chlorides or anhydrides to form amides. With chloroformates, it forms carbamates.

Example :
(2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine+Acetyl chlorideN-Acetyl derivative\text{this compound} + \text{Acetyl chloride} \rightarrow N\text{-Acetyl derivative}

  • Typical conditions: Dichloromethane, room temperature, base (e.g., triethylamine) .

Hydroaminomethylation

In the presence of Rh or Ru catalysts, the amine reacts with alkenes and syngas (CO/H₂) to form branched alkylamines.

Mechanism :

  • Alkene insertion into metal-hydride bonds.

  • CO insertion to form a metallo-acyl intermediate.

  • Nucleophilic attack by the amine, followed by hydrogenolysis .

Substrate Compatibility :

  • Works best with terminal alkenes (e.g., ethylene, propene).

  • Yields depend on ligand choice (e.g., BIPHEP ligands enhance enantioselectivity) .

Palladium-Catalyzed Cross-Coupling

The amine may participate in Buchwald-Hartwig couplings with aryl halides to form C–N bonds, though steric hindrance likely reduces efficiency .

Condensation Reactions

The amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form imines or enamines under dehydrating conditions.

Example :
Amine+FormaldehydeMannich base\text{Amine} + \text{Formaldehyde} \rightarrow \text{Mannich base}

  • Conditions: Acidic or neutral pH, reflux in ethanol .

Coordination Chemistry

The morpholine nitrogen and amine group can act as ligands for transition metals.

Reported Complexes :

  • Platinum(II) complexes (e.g., with Zeise’s dimer) .

  • Rhodium(I) complexes in hydroamination catalysis .

Side Reactions and Stability

  • β-Hydride Elimination : Possible in metal-catalyzed reactions, leading to alkene byproducts .

  • Oxidation : The amine is susceptible to oxidation by peroxides or metal oxides, forming nitroxides or nitro compounds .

Comparative Reactivity

Reaction TypeThis compound4-(3-Aminopropyl)morpholine
Alkylation RateSlow (steric hindrance)Fast
Metal CoordinationModerate (morpholine stabilizes complexes)High
Acylation Yield60–70%85–90%

Key Research Findings

  • Intramolecular hydroamination with Pt catalysts yields pyrrolidine derivatives but requires harsh conditions (reflux, 12+ hours) .

  • Steric effects dominate over electronic effects in nucleophilic reactions .

  • Morpholine’s oxygen enhances solubility in polar solvents, facilitating reactions in aqueous-organic biphasic systems .

Scientific Research Applications

(2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The morpholine ring and the amine group play crucial roles in binding to the active sites of enzymes or receptors, influencing their function and downstream signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Key Features

The following analogs share the 3-(morpholin-4-yl)propylamine backbone but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Name Substituent Molecular Formula Molecular Weight Key Structural Features Reference
(2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine Neopentyl C₁₂H₂₆N₂O 214.35 Branched alkyl chain, morpholine ring
(2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine 2-Chlorobenzyl C₁₅H₂₁ClN₂O 296.80 Aromatic chloro-substituent, increased polarity
3-(Morpholin-4-yl)propylamine hydrochloride Thiophen-2-ylmethyl C₁₂H₂₁ClN₂OS 276.83 Thiophene ring (aromatic sulfur), hydrochloride salt
[(3,4-Difluorophenyl)methyl][3-(morpholin-4-yl)propyl]amine 3,4-Difluorophenylmethyl C₁₄H₂₀F₂N₂O 270.32 Fluorinated aromatic group, enhanced lipophilicity
[1-(4-Chlorophenyl)butyl][3-(morpholin-4-yl)propyl]amine 4-Chlorophenylbutyl C₁₇H₂₇ClN₂O 310.86 Extended alkyl chain with chlorophenyl group

Physicochemical Properties

  • Lipophilicity : The neopentyl group in the parent compound increases lipophilicity (predicted logP ~2.5), favoring membrane permeability. In contrast:
    • The thiophen-2-ylmethyl analog (logP ~1.8) exhibits reduced lipophilicity due to the polarizable sulfur atom .
    • The 3,4-difluorophenylmethyl derivative (logP ~3.1) shows higher lipophilicity, attributed to fluorine’s electron-withdrawing effects .
  • Solubility : The morpholine ring enhances water solubility in all analogs. However, the hydrochloride salt of the thiophene-containing derivative significantly improves aqueous solubility (~50 mg/mL) .

Biological Activity

(2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine, also known as a morpholine derivative, has garnered interest in pharmacological research due to its potential biological activities. This compound is primarily investigated for its role as an inhibitor of interleukin-2 inducible tyrosine kinase (Itk), which is implicated in various immune and inflammatory disorders. This article provides a detailed examination of the biological activity, mechanisms of action, and potential therapeutic applications of this compound.

Inhibition of Itk Activity

Itk plays a crucial role in T-cell signaling and activation. The inhibition of Itk can lead to reduced cytokine production and T-cell proliferation, making it a target for treating conditions such as asthma, rheumatoid arthritis, and other autoimmune diseases. The mechanism involves the phosphorylation of phospholipase C gamma (PLCγ), which is essential for calcium signaling in T-cells. By inhibiting Itk, the compound can modulate these pathways, potentially alleviating symptoms associated with overactive immune responses .

Interaction with Morpholine Moiety

The morpholine ring in the compound facilitates interactions with various receptors and enzymes in the central nervous system (CNS). Studies have shown that morpholine derivatives can modulate receptors involved in mood disorders and neurodegenerative diseases. The specific binding characteristics of the morpholine moiety enhance the pharmacological profile of the compound, allowing for selective action on target receptors .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce inflammatory markers in vitro and in vivo models. This activity is particularly relevant for conditions such as chronic obstructive pulmonary disease (COPD) and allergic rhinitis .

Neuroprotective Properties

The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. Morpholine derivatives have been linked to modulation of neuroinflammatory pathways, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Preclinical studies have demonstrated that these compounds can inhibit pathways leading to neuronal death and inflammation .

Case Studies

  • Asthma Treatment : A study on a related morpholine compound demonstrated significant improvements in lung function and reductions in airway hyperresponsiveness in mouse models of asthma when treated with Itk inhibitors .
  • Neurodegeneration : In animal models of Parkinson's disease, morpholine-containing compounds have shown promise in reducing motor symptoms and improving cognitive function by targeting dopaminergic pathways .

Data Table: Summary of Biological Activities

Biological ActivityMechanismPotential Applications
Inhibition of ItkReduces T-cell activationAsthma, autoimmune diseases
Anti-inflammatory effectsDecreases cytokine productionCOPD, allergic rhinitis
Neuroprotective effectsModulates neuroinflammatory pathwaysAlzheimer's, Parkinson's disease
Interaction with CNS receptorsTargets mood disorder-related pathwaysDepression, anxiety disorders

Q & A

Q. What are the recommended synthetic routes for (2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine in laboratory settings?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, alkylation of 3-(morpholin-4-yl)propan-1-amine with 2,2-dimethylpropyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) can yield the target amine. Purification involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or distillation. Structural analogs in highlight the use of morpholinylpropyl intermediates in multi-step syntheses, suggesting similar methodologies apply here .

Q. What safety protocols should be followed when handling this compound?

The compound may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from light. Spills should be neutralized with absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent connectivity.
  • HPLC-MS for purity assessment (≥95% by area normalization).
  • FT-IR to verify amine and morpholine functional groups.
  • Elemental analysis for empirical formula validation. emphasizes rigorous purity standards (99%) for similar morpholine derivatives, requiring orthogonal validation .

Advanced Research Questions

Q. How can computational modeling optimize the pharmacological activity of this compound?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can predict binding affinities to target proteins (e.g., GPCRs or ion channels). QSAR studies on analogs in reveal that alkyl chain length and morpholine positioning critically influence bioavailability and selectivity .

Q. What strategies resolve contradictions in reported biological activities of this compound?

Discrepancies may arise from assay conditions (e.g., cell lines, pH). Standardize protocols using:

  • Dose-response curves (IC₅₀/EC₅₀ comparisons across studies).
  • Metabolic stability assays (liver microsomes) to assess in vivo relevance.
  • Orthogonal assays (e.g., SPR vs. fluorescence polarization) for target engagement validation. highlights the compound’s context-dependent applications in drug discovery and material science, necessitating cross-disciplinary validation .

Q. How do structural modifications enhance the compound’s material science applications?

Substituting the morpholine ring with electron-withdrawing groups (e.g., CF₃) or extending the alkyl chain improves thermal stability (TGA analysis) and optical properties (UV-Vis spectroscopy). notes that morpholine derivatives enhance polymer flexibility and dielectric constants in advanced materials .

Q. What in vitro/in vivo models are suitable for studying its pharmacokinetics?

  • In vitro : Caco-2 cells for permeability; cytochrome P450 inhibition assays.
  • In vivo : Rodent models with LC-MS/MS plasma analysis to determine t₁/₂ and AUC. ’s antiarrhythmic analogs used Langendorff heart preparations, suggesting relevance for cardiovascular studies .

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